molecular formula C23H37Cl3N2O2 B12741364 Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide CAS No. 117554-45-7

Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide

Cat. No.: B12741364
CAS No.: 117554-45-7
M. Wt: 479.9 g/mol
InChI Key: QDNKQIJEXGFAOC-UHFFFAOYSA-N
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Description

Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide is a chemical compound with the molecular formula C23H37Cl3N2O2 and a molecular weight of 479.9111 . This compound is known for its unique structure, which includes a hydrazide functional group attached to a trichlorinated phenoxy acetic acid moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide typically involves the reaction of 2,4,6-trichloro-3-pentadecylphenol with chloroacetic acid to form the corresponding phenoxyacetic acid derivative. This intermediate is then reacted with hydrazine to yield the final hydrazide product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazide group can yield azide or nitroso derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenoxy ring .

Scientific Research Applications

Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trichlorinated phenoxy group can interact with lipid membranes, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide is unique due to the presence of both the hydrazide and trichlorinated phenoxy groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

117554-45-7

Molecular Formula

C23H37Cl3N2O2

Molecular Weight

479.9 g/mol

IUPAC Name

2-(2,4,6-trichloro-3-pentadecylphenoxy)acetohydrazide

InChI

InChI=1S/C23H37Cl3N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(24)16-20(25)23(22(18)26)30-17-21(29)28-27/h16H,2-15,17,27H2,1H3,(H,28,29)

InChI Key

QDNKQIJEXGFAOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OCC(=O)NN)Cl

Origin of Product

United States

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